molecular formula C16H12N2O3 B148220 (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid CAS No. 127828-88-0

(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Cat. No. B148220
M. Wt: 280.28 g/mol
InChI Key: GYXUGIHFRFKEMD-UHFFFAOYSA-N
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Description

The compound (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of this compound. For instance, paper discusses a structurally similar compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, which is a biologically active molecule whose structure has been determined by X-ray diffraction and quantum chemical calculations. This suggests that similar methods could be applied to the analysis of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid.

Synthesis Analysis

Paper describes a chemodivergent, multicomponent-tandem synthesis approach for the creation of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives using an acetic acid functionalized imidazolium salt as a catalyst. Although this synthesis does not directly pertain to the compound , the methodology could potentially be adapted for the synthesis of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid, given the structural similarities between phthalazine derivatives and the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction and quantum chemical calculations, as mentioned in paper . These techniques could be employed to determine the molecular structure of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid, providing insights into its conformation and electron density distribution, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid specifically, the synthesis methods and the understanding of molecular structure from paper and could inform predictions about its reactivity. For example, the presence of the acetic acid moiety could suggest susceptibility to reactions typical of carboxylic acids, such as esterification or amide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid can be inferred from the related structures discussed in the papers. For instance, the charge density and hydrogen bonding patterns observed in paper could be indicative of similar properties in the compound of interest, such as solubility, melting point, and potential for forming supramolecular structures.

Scientific Research Applications

  • Antimicrobial Activity :

    • A study by El-Hashash et al. (2012) synthesized derivatives of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid to explore their antimicrobial properties. The study revealed significant antimicrobial activity in the synthesized compounds, highlighting the potential of this acid in developing new antimicrobial agents (El-Hashash et al., 2012).
    • Kadian et al. (2012) also focused on the synthesis and antibacterial activity of related compounds. This research demonstrated effective antibacterial properties against various strains, such as E. coli and Staphylococcus aureus (Kadian et al., 2012).
  • Spectral Characterisation and Synthesis of Derivatives :

    • Mahmoud et al. (2012) conducted a study on the spectral characterization of some phthalazinone derivatives, including (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid. This research is crucial for understanding the chemical properties and potential applications of these compounds (Mahmoud et al., 2012).
  • Cytotoxic and Anticancer Activities :

    • Rayes et al. (2019) explored the synthesis of novel derivatives with expected anticancer activities. The research showed promising results in the context of developing new anticancer agents (Rayes et al., 2019).
    • Salahuddin et al. (2014) also investigated the anticancer evaluation of related compounds, providing insights into the potential therapeutic applications of these substances (Salahuddin et al., 2014).
  • Anti-Inflammatory and Analgesic Properties :

    • Studies by Mosti et al. (1988, 1990) on compounds bearing a similar structural core showed good anti-inflammatory and analgesic activities, suggesting potential applications in pain management and inflammation control (Mosti et al., 1988), (Mosti et al., 1990).
  • Potential in Inhibiting Aldose Reductase :

    • La Motta et al. (2008) explored the potential of certain acetic acids, including those with a similar molecular structure, in inhibiting aldose reductase. This has implications for the treatment of conditions like diabetic cataracts (La Motta et al., 2008).

properties

IUPAC Name

2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14(20)10-18-16(21)13-9-5-4-8-12(13)15(17-18)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXUGIHFRFKEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356074
Record name (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

CAS RN

127828-88-0
Record name (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)ACETIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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